molecular formula C8H5ClFN3S B13685737 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13685737
M. Wt: 229.66 g/mol
InChI Key: AYUWOPFWPAEANH-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted phenyl-thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

    Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities. This compound may be used in the development of new agrochemicals.

    Materials Science: The unique electronic properties of thiadiazoles make them suitable for use in organic electronics and as components in photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
  • 5-(2-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Comparison

Compared to its similar compounds, 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties. For instance, the presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.

Properties

Molecular Formula

C8H5ClFN3S

Molecular Weight

229.66 g/mol

IUPAC Name

5-(5-chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5ClFN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

AYUWOPFWPAEANH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)F

Origin of Product

United States

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